N-(3,4-diethoxybenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
N-(3,4-diethoxybenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazole core with various substituents, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-diethoxybenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Thiazole Group: The thiazole moiety can be introduced via a cyclization reaction involving a thioamide and a haloketone.
Attachment of the Benzyl Group: The benzyl group can be attached through a nucleophilic substitution reaction using a suitable benzyl halide.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-diethoxybenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-diethoxybenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxybenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide
- N-(3,4-diethoxybenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-4-carboxamide
Uniqueness
N-(3,4-diethoxybenzyl)-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both thiazole and benzyl groups. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[(3,4-diethoxyphenyl)methyl]-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-5-26-17-8-7-14(9-18(17)27-6-2)11-21-20(25)16-10-15(23-24-16)19-12(3)22-13(4)28-19/h7-10H,5-6,11H2,1-4H3,(H,21,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAARHPOCRUIQAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC(=O)C2=NNC(=C2)C3=C(N=C(S3)C)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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